(s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PX-1, also known as 5-fluoro APP-PICA, is an indole-based synthetic cannabinoid. It has been sold online as a designer drug and is known for its psychoactive effects. PX-1 is structurally similar to other synthetic cannabinoids like AM-2201 and THJ-2201 .
Preparation Methods
PX-1 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Fluorination: The indole derivative is fluorinated to introduce a fluorine atom at a specific position.
Amidation: The fluorinated indole is then subjected to amidation to form the final compound, PX-1.
Chemical Reactions Analysis
PX-1 undergoes various chemical reactions, including:
Oxidation: PX-1 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at the indole ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites .
Scientific Research Applications
PX-1 has several scientific research applications, including:
Forensic Toxicology: PX-1 is studied for its metabolism and detection in biological samples.
Pharmacology: Research on PX-1 helps understand its interaction with cannabinoid receptors and its psychoactive effects.
Medicinal Chemistry: PX-1 is used as a reference compound to develop new synthetic cannabinoids with potential therapeutic applications.
Mechanism of Action
PX-1 exerts its effects by binding to cannabinoid receptors in the brain. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of PX-1 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .
Comparison with Similar Compounds
PX-1 is similar to other synthetic cannabinoids such as:
AM-2201: Both compounds have similar structures and bind to cannabinoid receptors.
THJ-2201: Shares structural similarities with PX-1 and has similar pharmacological effects.
5F-AB-PINACA: Another synthetic cannabinoid with a similar mechanism of action.
PX-1 is unique due to its specific fluorination pattern and its distinct metabolic profile, which differentiates it from other synthetic cannabinoids .
Properties
CAS No. |
2221100-71-4 |
---|---|
Molecular Formula |
C23H26FN3O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1 |
InChI Key |
DDVANTXQCRMRFF-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.